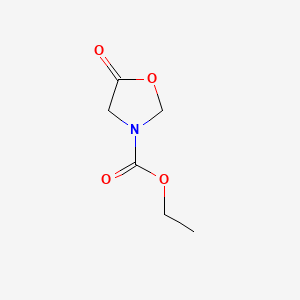

Ethyl 5-oxooxazolidine-3-carboxylate

Description

Properties

CAS No. |

183666-43-5 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.141 |

IUPAC Name |

ethyl 5-oxo-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C6H9NO4/c1-2-10-6(9)7-3-5(8)11-4-7/h2-4H2,1H3 |

InChI Key |

PPWJZSWSUCUXIJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CC(=O)OC1 |

Synonyms |

3-Oxazolidinecarboxylicacid,5-oxo-,ethylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key oxazolidinone derivatives and related heterocycles are compared below:

Physicochemical Properties

- Solubility : Benzyl esters (e.g., ) are typically lipophilic, whereas ethyl esters may improve aqueous solubility, enhancing bioavailability in pharmaceutical contexts.

- Thermal Stability : Optimal reaction temperatures vary; for example, tert-butyl by-product formation is minimized at −10°C (), implying temperature sensitivity influenced by substituents.

Research Findings and Key Insights

- High-Yield Syntheses: Benzyl oxazolidinones achieve >90% yields via mCPBA oxidation (), whereas photoredox methods for alkenyl derivatives yield 42–93% (), reflecting substituent-dependent efficiency .

- Stereochemical Control : Chiral HPLC confirms >97% ee in benzyl-derived alkenes, showcasing the tert-butyl group’s role in stereoselectivity () .

- By-Product Mitigation : Persistent tert-butyl by-product formation () suggests ethyl esters could offer a balance between reactivity and ease of purification in analogous reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Ethyl 5-oxooxazolidine-3-carboxylate to ensure high yield and purity?

- Methodology : Synthesis typically involves multi-step reactions with precise control of temperature, pH, and catalysts. For example, photoredox catalysis using [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester under inert conditions can enhance enantioselectivity. Purification via flash column chromatography (e.g., 5%–30% ethyl acetate/hexanes gradients) ensures high purity .

Q. How should this compound be stored to maintain stability during research?

- Methodology : Store refrigerated in tightly sealed containers under anhydrous conditions. Avoid exposure to moisture, light, and incompatible substances (e.g., strong oxidizers). Safety protocols recommend using protective equipment (gloves, goggles) and working in well-ventilated areas .

Advanced Research Questions

Q. What crystallographic methods are recommended for resolving the structure of this compound?

- Methodology : Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard. Ensure high-resolution data collection and validate results using R-factors and residual density maps. Twinned or low-resolution datasets may require SHELXE for phase improvement .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodology : Employ asymmetric catalysis, such as iridium-based photoredox systems, to induce chirality. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., OJ-H column with 5% IPA/hexanes). Optimize reaction stoichiometry (e.g., 1.3 equiv Hantzsch ester) for >95% ee .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodology : Cross-validate NMR, IR, and mass spectrometry with computational tools (e.g., DFT for predicting chemical shifts). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign signals. Conflicting chromatographic results may require alternative solvents or chiral stationary phases .

Q. How can this compound be functionalized for biological activity studies?

- Methodology : Target the oxazolidine ring’s reactive sites (e.g., ester or amino groups) for derivatization. Amidation (via EDCI/HOBt coupling) or ester hydrolysis (using LiAlH₄) can generate bioactive analogs. Screen derivatives against protein kinases or inflammatory enzymes to assess structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.